molecular formula C12H10N4OS B1517352 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-23-1

2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1517352
CAS No.: 1105192-23-1
M. Wt: 258.3 g/mol
InChI Key: AMHWPSNQNRYHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is an intriguing compound known for its multifaceted applications in various scientific fields. This compound belongs to the thiazolopyridazine family, characterized by its unique thiazole and pyridazine fused ring system. These structural motifs imbue the molecule with a range of reactive and functional properties, making it a valuable tool in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically begins with the cyclization of thiosemicarbazide with 3-methyl-2-phenylacrylic acid. This is followed by oxidative cyclization under conditions that may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually conducted under reflux conditions to facilitate the cyclization process. Industrial Production Methods: While the aforementioned synthetic route is effective for laboratory-scale synthesis, industrial production often requires optimization to improve yield and scalability. Techniques such as continuous flow synthesis may be employed to achieve higher efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate or chromium trioxide. Reduction reactions may use hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve nucleophiles such as halides or amines under mildly basic or acidic conditions. Major Products: These reactions typically yield derivatives that retain the core thiazolopyridazine structure but introduce functional groups that modify its reactivity or biological activity.

Scientific Research Applications

2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has diverse applications across multiple scientific disciplines. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biochemical structures. In medicine, this compound has potential therapeutic applications, including as an anticancer agent or a modulator of neurotransmitter receptors. Its industrial applications include its use as a catalyst or a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Compared to other thiazolopyridazines, 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Similar compounds in this class include 2-amino-5-methyl-7-phenylthiazolopyridine and 2-amino-5-ethyl-7-phenylthiazolopyridine. These compounds share the core structure but differ in their substituents, affecting their chemical and biological properties.

Properties

IUPAC Name

2-amino-5-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-16-11(17)9-10(18-12(13)14-9)8(15-16)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWPSNQNRYHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 4
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.